molecular formula C9H5BrClNOS B8463795 1-(2-bromo-6-chlorothieno[2,3-b]pyridin-5-yl)Ethanone

1-(2-bromo-6-chlorothieno[2,3-b]pyridin-5-yl)Ethanone

Cat. No. B8463795
M. Wt: 290.56 g/mol
InChI Key: ZBFHZGLBIAMALV-UHFFFAOYSA-N
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Patent
US08759371B2

Procedure details

A 2.2 g (7.5 mmol) portion of 1-(2-bromo-6-chlorothieno[2,3-b]pyridin-5-yl)-ethanol was dissolved in toluene and treated with manganese dioxide (6.5 g, 75 mmol, 10 eq). The mixture was heated to 90° C. overnight, then cooled rt and filtered through Celite™. The filter cake was rinsed with toluene and concentrated to afford crude material. The residue was purifed by column chromatography using ethyl acetate in hexanes to afford 1-(2-bromo-6-chlorothieno[2,3-b]pyridin-5-yl)ethanone. LC/MS (M+1, found=291.9). 1H NMR (400 MHz, CDCl3) δ 8.17 (s, 1H), 7.36 (s, 1H), 2.75 (s, 3H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:14][C:5]2=[N:6][C:7]([Cl:13])=[C:8]([CH:10]([OH:12])[CH3:11])[CH:9]=[C:4]2[CH:3]=1.C(OCC)(=O)C>C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[S:14][C:5]2=[N:6][C:7]([Cl:13])=[C:8]([C:10](=[O:12])[CH3:11])[CH:9]=[C:4]2[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2C(=NC(=C(C2)C(C)O)Cl)S1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
6.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled rt
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
WASH
Type
WASH
Details
The filter cake was rinsed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude material

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(=NC(=C(C2)C(C)=O)Cl)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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